molecular formula C23H20N2O2 B13675935 5-Boc-5,11-dihydroindolo[3,2-b]carbazole

5-Boc-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B13675935
M. Wt: 356.4 g/mol
InChI Key: AZQUSXQSPRZCQD-UHFFFAOYSA-N
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Description

5-Boc-5,11-dihydroindolo[3,2-b]carbazole is a derivative of the indolo[3,2-b]carbazole family, which is known for its unique structural and electronic properties The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which enhances its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method starts with the preparation of the indolo[3,2-b]carbazole core, followed by the introduction of the Boc protecting group. The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the indolo[3,2-b]carbazole scaffold. Subsequent steps may include N-alkylation or N-acylation reactions to introduce the Boc group.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Boc-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolo[3,2-b]carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include functionalized indolo[3,2-b]carbazole derivatives with varying electronic and steric properties, which can be tailored for specific applications in materials science and medicinal chemistry.

Scientific Research Applications

5-Boc-5,11-dihydroindolo[3,2-b]carbazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.

Mechanism of Action

The mechanism by which 5-Boc-5,11-dihydroindolo[3,2-b]carbazole exerts its effects involves interactions with various molecular targets and pathways. In medicinal applications, the compound may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The electronic properties of the compound also play a crucial role in its function as a material for electronic devices, where it can facilitate charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    5,11-Dihydroindolo[3,2-b]carbazole: Lacks the Boc protecting group, resulting in different solubility and stability properties.

    6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazole: Features aryl substituents that modify its electronic properties.

    5,11-Dihydroindolo[3,2-b]carbazole derivatives: Various derivatives with different functional groups that tailor their properties for specific applications.

Uniqueness

5-Boc-5,11-dihydroindolo[3,2-b]carbazole is unique due to the presence of the Boc protecting group, which enhances its stability and solubility, making it more suitable for certain synthetic and industrial applications compared to its unprotected counterparts.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

tert-butyl 11H-indolo[3,2-b]carbazole-5-carboxylate

InChI

InChI=1S/C23H20N2O2/c1-23(2,3)27-22(26)25-20-11-7-5-9-15(20)17-12-19-16(13-21(17)25)14-8-4-6-10-18(14)24-19/h4-13,24H,1-3H3

InChI Key

AZQUSXQSPRZCQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4

Origin of Product

United States

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